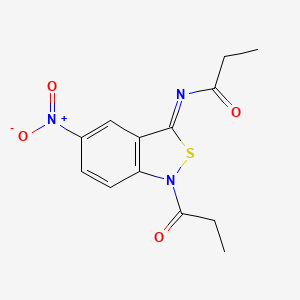
4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxypropyl group, a nitro group, and a sulphonamide group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide typically involves multiple steps One common method starts with the nitration of a suitable benzene derivative to introduce the nitro groupThe methoxypropyl group is then added via an alkylation reaction, and finally, the sulphonamide group is introduced through a sulphonation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Affecting gene expression: Altering the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
- 4-Hydroxy-N-(3-methoxypropyl)benzamide
- 4-Hydroxy-2-quinolones
- 3,4-Dimethoxyphenethylamine
Comparison: 4-Hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulphonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Propiedades
Número CAS |
79817-62-2 |
|---|---|
Fórmula molecular |
C10H14N2O6S |
Peso molecular |
290.30 g/mol |
Nombre IUPAC |
4-hydroxy-N-(3-methoxypropyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O6S/c1-18-6-2-5-11-19(16,17)8-3-4-10(13)9(7-8)12(14)15/h3-4,7,11,13H,2,5-6H2,1H3 |
Clave InChI |
BPBAFZGGKPLCHG-UHFFFAOYSA-N |
SMILES canónico |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















